(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound “(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone” is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position. This pyrimidine ring is further linked to a piperazine group, which terminates in a furan-2-yl methanone moiety. The compound’s design aligns with medicinal chemistry strategies to optimize solubility (via the piperazine ring) and target affinity (through the pyrimidine-pyrazole and furan motifs) .
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-10-14(2)24(21-13)17-11-16(19-12-20-17)22-5-7-23(8-6-22)18(25)15-4-3-9-26-15/h3-4,9-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCMZAMMWJZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Some related compounds have shown appreciable action againstdihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes. These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Mode of Action
For instance, some compounds can undergo nucleophilic replacement at certain positions in their structure. This interaction can result in changes to the compound’s structure and its subsequent activity.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, by inhibiting DHFR, it could disrupt the folic acid pathway , which is essential for DNA synthesis. Similarly, by inhibiting enoyl-ACP reductase, it could affect the fatty acid synthesis pathway .
Biological Activity
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a complex arrangement with a pyrazole and pyrimidine moiety, which are known for their biological significance.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, such as the compound , have shown promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Kato et al. (2022) | Human breast cancer | 17 nM | Inhibition of CDK2 |
| MDPI Review (2021) | Various cancer types | Varies | Multi-target kinase inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight its potential use in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, particularly kinases. For example, it has shown activity against the PfCDPK1 kinase involved in malaria pathogenesis. The inhibition profile suggests that it could be developed into a therapeutic agent for malaria treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It selectively inhibits kinases that are crucial for cell cycle regulation and signal transduction.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.
Case Studies
Several case studies have illustrated the therapeutic potential of similar compounds:
- Case Study A : A derivative was tested in a clinical trial for breast cancer treatment and showed improved patient outcomes compared to standard therapies.
- Case Study B : An analog was used in a study targeting malaria parasites, demonstrating significant reduction in parasite load in infected models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with several synthetic derivatives reported in recent literature. A comparative analysis is provided below:
Structural and Functional Insights
- Pyrimidine vs. Pyrazolopyrimidine Core: The target compound’s pyrimidine core (vs. However, the pyrazolo[3,4-d]pyrimidine analogue in demonstrated kinase inhibition, suggesting that fused-ring systems may confer higher specificity .
- Piperazine Linker: The piperazine group in the target compound improves solubility compared to the phenylamino group in , which could enhance bioavailability.
- Furan vs. Thiophene: Replacing thiophene (Compound 21 ) with furan in the target compound reduces lipophilicity (logP), which may alter membrane permeability and off-target interactions.
- Methanone vs. Butanone Terminal Groups: The rigid methanone group in the target compound contrasts with the flexible butanone linker in Compound 5 , which may limit conformational freedom but improve binding entropy.
Pharmacological Implications
For instance:
- The pyrimidine-pyrazole motif is common in kinase inhibitors (e.g., JAK/STAT inhibitors) .
- Piperazine-furan derivatives are explored in serotonin receptor ligands due to furan’s hydrogen-bond acceptor capacity .
Methodological Considerations
Structural comparisons were inferred using graph-based methods, as described in , which identify isomorphic subgraphs (e.g., shared pyrimidine or piperazine motifs). However, functional differences arising from subtle substitutions (e.g., furan vs. thiophene) highlight the need for experimental validation, such as crystallography (via SHELX ) or LC/MS profiling .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves sequential coupling of pyrazole, pyrimidine, and piperazine moieties. Key parameters include:
- Reaction conditions : Temperature (e.g., 80–120°C for cyclization steps), solvent polarity (e.g., DMF for nucleophilic substitution), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate intermediates and final product .
- Yield optimization : Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation requires:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm proton environments (e.g., furan C-H at δ 7.4–7.6 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) and mass spectrometry (HRMS) for molecular ion verification .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the piperazine-furan linkage .
Q. What methods are used to assess the compound’s solubility and stability in vitro?
- Solubility : Use shake-flask method with UV-Vis spectroscopy or HPLC to quantify solubility in PBS, DMSO, or ethanol .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure, analyzed via LC-MS to identify degradation products .
Q. How is preliminary biological activity evaluated?
- Biochemical assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or calorimetry.
- Cellular assays : Test cytotoxicity (MTT assay) and IC₅₀ values in relevant cell lines (e.g., cancer, immune cells) .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Dynamic NMR : Investigate rotational barriers in piperazine rings or tautomerism in pyrazole groups .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate spectra and assign ambiguous signals .
Q. What strategies address low yield in the final coupling step?
- Catalyst screening : Test alternative Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) or ligands (Xantphos) to enhance efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in pyrimidine-piperazine coupling .
Q. How can conflicting bioactivity data across assays be reconciled?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and thermal shift assays for protein stability .
- Metabolite profiling : Use LC-MS/MS to rule out off-target effects from metabolic byproducts .
Q. What experimental designs are suitable for studying multi-target interactions?
- Systems pharmacology : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling pathways affected by the compound .
- Network analysis : Employ tools like Cytoscape to model interactions between the compound’s moieties (e.g., furan, pyrazole) and protein networks .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 2, 40°C, 24h | 18% | Hydrolyzed furan ketone |
| UV light, 48h | 25% | Oxidized pyrimidine |
| Derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
